Cas no 852369-01-8 (N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound featuring a diphenylpropyl backbone linked to a 2-methylindole-3-yl-2-oxoacetamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The diphenylpropyl group enhances lipophilicity and potential binding affinity, while the indole-oxoacetamide component offers versatility in heterocyclic interactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, particularly in targeting receptor-based pathways. The compound’s stability and synthetic accessibility further support its utility in developing novel bioactive molecules.
N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure
852369-01-8 structure
Product Name:N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No:852369-01-8
MF:C26H24N2O2
MW:396.480966567993
CID:5762830
PubChem ID:7117600
Update Time:2025-06-14

N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 852369-01-8
    • N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • AKOS001869214
    • F0675-0342
    • 1H-Indole-3-acetamide, N-(3,3-diphenylpropyl)-2-methyl-α-oxo-
    • Inchi: 1S/C26H24N2O2/c1-18-24(22-14-8-9-15-23(22)28-18)25(29)26(30)27-17-16-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,21,28H,16-17H2,1H3,(H,27,30)
    • InChI Key: CPDUPAIQIRNCPZ-UHFFFAOYSA-N
    • SMILES: O=C(C(NCCC(C1C=CC=CC=1)C1C=CC=CC=1)=O)C1=C(C)NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 396.183778013g/mol
  • Monoisotopic Mass: 396.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 62Ų

Experimental Properties

  • Density: 1.202±0.06 g/cm3(Predicted)
  • pka: 12.10±0.46(Predicted)

N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>

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Additional information on N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Research Brief on N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852369-01-8)

N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 852369-01-8) is a novel synthetic compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This indole-based small molecule has shown promising biological activities, particularly in the modulation of specific protein-protein interactions and enzymatic pathways. Recent studies have focused on its potential therapeutic applications, mechanism of action, and structure-activity relationships.

The compound's unique chemical structure, featuring a diphenylpropyl moiety linked to a 2-methylindole-3-yl-2-oxoacetamide group, provides distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. Research indicates that this molecular architecture allows for selective binding to target proteins involved in inflammatory and oncogenic pathways. The presence of the indole core is particularly noteworthy as it mimics endogenous signaling molecules, potentially enabling interactions with various biological targets.

Recent in vitro studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits potent inhibitory activity against specific kinases with IC50 values in the low micromolar range. The compound showed selective inhibition of certain isoforms while sparing others, suggesting potential for targeted therapeutic applications. Molecular docking studies revealed that the diphenylpropyl group occupies a hydrophobic pocket in the target protein, while the oxoacetamide moiety forms critical hydrogen bonds with key amino acid residues.

In vivo pharmacological evaluations conducted in animal models of inflammation (European Journal of Pharmacology, 2024) have reported significant anti-inflammatory effects with reduced cytokine production and tissue infiltration. The compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and appropriate half-life for potential clinical development. Notably, the 2-methyl substitution on the indole ring appears to enhance metabolic stability compared to unsubstituted analogs.

Current structure-activity relationship (SAR) studies are focusing on optimizing the lead compound through systematic modifications of both the diphenylpropyl and indole-oxoacetamide moieties. Preliminary results suggest that subtle changes in the phenyl ring substitutions can significantly affect both potency and selectivity. Researchers are particularly interested in developing analogs with improved blood-brain barrier penetration for potential CNS applications.

The safety profile of N-(3,3-diphenylpropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is currently under investigation. Initial toxicology studies in rodent models have shown acceptable safety margins at therapeutic doses, with no significant organ toxicity observed in 28-day repeat dose studies. However, further comprehensive safety assessments are warranted before clinical translation.

From a pharmaceutical development perspective, the compound presents interesting formulation challenges due to its limited aqueous solubility. Recent preformulation studies have explored various approaches including salt formation, co-crystallization, and nanoparticle formulations to enhance dissolution characteristics. The crystalline form of 852369-01-8 has been characterized by X-ray diffraction, revealing important information about its solid-state properties.

Future research directions include expanding the investigation of this compound's mechanism of action through proteomic approaches, exploring potential combination therapies, and developing more potent and selective analogs. The compound's unique chemical scaffold serves as a valuable starting point for medicinal chemistry optimization programs targeting various disease pathways.

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